Lumisterol
Übersicht
Beschreibung
Lumisterol is a compound that belongs to the vitamin D family of steroid compounds. It is the (9β,10α) stereoisomer of ergosterol and was initially produced as a photochemical by-product in the preparation of vitamin D1, which is a mixture of vitamin D2 and this compound . This compound can be formed from 7-dehydrocholesterol through exposure to ultraviolet B radiation, which also produces other compounds such as tachysterol .
Wissenschaftliche Forschungsanwendungen
Lumisterol und seine Derivate haben ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound entfaltet seine Wirkungen über verschiedene Mechanismen:
Ähnliche Verbindungen:
Vitamin D3 (Cholecalciferol): Sowohl this compound als auch Vitamin D3 werden durch ultraviolette B-Bestrahlung aus 7-Dehydrocholesterol hergestellt.
Tachysterol: Ein weiteres photochemisches Produkt, das durch ultraviolette B-Bestrahlung aus 7-Dehydrocholesterol gebildet wird.
Einzigartigkeit von this compound:
Photoprotektive Eigenschaften: This compound und seine Derivate zeigen einzigartige photoprotektive Eigenschaften, einschließlich der Induktion intrazellulärer Radikalfänger und der DNA-Reparatur.
Biologische Aktivität: Von this compound abgeleitete Hydroxylumi-sterole haben unterschiedliche biologische Aktivitäten, wie z. B. die Hemmung der Melanomproliferation und die Stimulation der Keratinozytendifferenzierung.
Wirkmechanismus
Target of Action
Lumisterol, a steroid compound, primarily targets the retinoic acid-related orphan receptors α and γ (RORα/γ) . These receptors are mediators of photoprotection and anti-inflammatory activity . This compound also interacts with the non-genomic binding site of the vitamin D receptor (VDR) .
Mode of Action
This compound and its hydroxyderivatives function as reverse agonists of RORα/γ . They inhibit the transactivation activities of these receptors, as demonstrated in a Tet-on CHO cell reporter system and RORα co-activator assays . This compound derivatives also interact favorably with the A-pocket of the VDR, suggesting they may act on this non-genomic VDR site .
Biochemical Pathways
This compound is produced through the photochemical transformation of 7-dehydrocholesterol induced by high doses of UVB . It is enzymatically hydroxylated by CYP11A1 , producing a variety of metabolites including 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, and 24(OH)L3 . These CYP11A1-derived compounds are produced in vivo and display biological activity .
Pharmacokinetics
This compound and its derivatives have been detected in human serum and epidermis, and the porcine adrenal gland . This suggests that these compounds can enter the systemic circulation and reach various tissues.
Result of Action
This compound and its hydroxyderivatives display anti-proliferative, anti-inflammatory, anti-cancer, and pro-differentiation properties . They inhibit the proliferation of human skin cells, predominantly affecting epidermal keratinocytes . They also stimulate the expression of several genes associated with keratinocyte differentiation and antioxidative responses .
Action Environment
The action of this compound is influenced by environmental factors such as UVB radiation , which induces the photochemical transformation of 7-dehydrocholesterol to this compound . This compound and its derivatives exert photoprotective effects, including the induction of intracellular free radical scavenging and attenuation and repair of DNA damage . This suggests that the action, efficacy, and stability of this compound can be influenced by the UVB radiation environment.
Zukünftige Richtungen
Novel derivatives of vitamin D3 and lumisterol are promising photoprotective agents . More studies and clinical trials are planned to test the efficacy of vitamin D and this compound as an antiviral therapeutic for COVID-19 in animals and humans . The future challenge is to determine which pathways are affected by L3-hydroxyderivatives in addition to their stimulation of p53, NRF2, and DNA damage responses systems .
Biochemische Analyse
Biochemical Properties
Lumisterol can be metabolized by CYP11A1, a member of the cytochrome P450 family of enzymes, through sequential hydroxylation of the side chain to produce various hydroxylated forms of this compound, including 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, and 24(OH)L3 .
Cellular Effects
In human skin cells, this compound and its hydroxyderivatives have been shown to exert photoprotective effects . They induce intracellular free radical scavenging and attenuate and repair DNA damage . In particular, they have been found to inhibit the proliferation of human skin cells in a cell type-dependent fashion, with predominant effects on epidermal keratinocytes .
Molecular Mechanism
The molecular mechanisms of this compound action involve interactions with various biomolecules. For instance, this compound and its hydroxyderivatives have been found to interact favorably with the A-pocket of the vitamin D receptor (VDR), suggesting that they may act on this non-genomic VDR site . They also inhibit the transactivation activities of RORα and RORγ, two members of the nuclear receptor family of transcription factors .
Temporal Effects in Laboratory Settings
The effects of this compound and its hydroxyderivatives on human skin cells have been studied over time in laboratory settings
Metabolic Pathways
This compound is involved in the vitamin D metabolic pathway . It is metabolized by CYP11A1 through sequential hydroxylation of the side chain to produce various hydroxylated forms of this compound .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Lumisterol wird typischerweise durch photochemische Umwandlung von 7-Dehydrocholesterol synthetisiert. Wenn 7-Dehydrocholesterol ultraviolettem B-Licht (Wellenlängen zwischen 280-320 nm) ausgesetzt wird, durchläuft es eine Reihe von Reaktionen. Zunächst wird Previtamin D3 gebildet, das sich dann durch thermische Isomerisierung zu Vitamin D3 umwandelt. Bei längerer Einwirkung von ultraviolettem B-Licht kann sich Previtamin D3 weiter zu this compound isomerisieren .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Herstellung von this compound die kontrollierte Bestrahlung von 7-Dehydrocholesterol mit ultraviolettem B-Licht. Der Prozess wird sorgfältig überwacht, um die optimale Umwandlung von 7-Dehydrocholesterol zu this compound zu gewährleisten und gleichzeitig die Bildung anderer Nebenprodukte wie Tachysterol zu minimieren .
Analyse Chemischer Reaktionen
Reaktionstypen: Lumisterol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: This compound kann zu Hydroxylumi-sterolen hydroxyliert werden, die biologisch aktive Metaboliten sind.
Reduktion: Obwohl weniger häufig, kann this compound unter bestimmten Bedingungen Reduktionsreaktionen eingehen.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart starker Nukleophile.
Häufige Reagenzien und Bedingungen:
Reduktion: Reduktionsmittel wie Natriumborhydrid können unter kontrollierten Bedingungen verwendet werden.
Substitution: Starke Nukleophile wie Organolithium-Reagenzien können Substitutionsreaktionen erleichtern.
Wichtigste gebildete Produkte:
Vergleich Mit ähnlichen Verbindungen
Vitamin D3 (Cholecalciferol): Both lumisterol and vitamin D3 are produced from 7-dehydrocholesterol through ultraviolet B irradiation.
Tachysterol: Another photochemical product formed from 7-dehydrocholesterol under ultraviolet B radiation.
Uniqueness of this compound:
Photoprotective Properties: this compound and its derivatives exhibit unique photoprotective properties, including the induction of intracellular free radical scavenging and DNA repair.
Biological Activity: Hydroxylumisterols derived from this compound have distinct biological activities, such as inhibiting melanoma proliferation and stimulating keratinocyte differentiation.
Eigenschaften
IUPAC Name |
(3S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVPQKQSNYMLRS-YAPGYIAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878681 | |
Record name | Lumisterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474-69-1 | |
Record name | Lumisterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lumisterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lumisterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-β,10-α-ergosta-5,7,22-trien-3-β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LUMISTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/170D11Q82N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.